N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a heterocyclic compound featuring a bicyclic tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 2. The benzamide moiety is linked to a 3,4-dihydroisoquinoline sulfonyl group, introducing both rigidity and polar functionality.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c26-15-22-21-7-3-4-8-23(21)32-25(22)27-24(29)18-9-11-20(12-10-18)33(30,31)28-14-13-17-5-1-2-6-19(17)16-28/h1-2,5-6,9-12H,3-4,7-8,13-14,16H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDRBCMVGVJTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfonylation processes. The detailed synthetic pathways often utilize starting materials such as 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and various isoquinoline derivatives. The specific methodologies can vary but generally include:
- Formation of the thiophene core through cyclization.
- Introduction of the cyano group via nucleophilic substitution.
- Sulfonamide formation by reacting with sulfonyl chlorides.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.30 | |
| Compound B | NCI-H460 (Lung Cancer) | 3.1 | |
| Compound C | A-549 (Lung Cancer) | 8.03 |
These results indicate that modifications to the tetrahydrobenzo[b]thiophene structure can enhance anticancer activity.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA/RNA synthesis : Compounds containing thiophene rings have been shown to interfere with nucleic acid synthesis, which is critical in cancer cell proliferation.
- Targeting key kinases : The heteroatoms in the thiophene structure facilitate interactions with protein kinases involved in tumorigenesis.
- Induction of apoptosis : Certain derivatives have been observed to promote programmed cell death in cancer cells.
Case Studies
Several case studies illustrate the efficacy of this compound and its derivatives:
- Study on MCF-7 Cells : A derivative demonstrated an IC50 value of 0.30 µM against MCF-7 cells, indicating potent cytotoxicity and potential as a therapeutic agent for breast cancer treatment.
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates, suggesting effective systemic activity against tumors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key motifs with derivatives reported in the synthesis of 1,2,4-triazole-thiones and sulfonamide-containing heterocycles (e.g., compounds [7–9] from ). Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The target compound’s sulfonyl benzamide group differentiates it from triazole-thiones ([7–9]), which instead feature a thione tautomer.
Spectral Data and Tautomerism
Table 2: IR Spectral Comparison
Insights :
Computational and Modeling Considerations
While focuses on experimental synthesis, ’s Glide docking method offers a framework for comparing receptor-binding modes. For example:
Lumping Strategy for Comparative Studies
’s lumping strategy could group the target compound with other sulfonamide-containing bicyclic compounds (e.g., tetrahydroquinolines) to simplify reaction modeling. This approach reduces complexity but may overlook subtle electronic effects from the cyano group .
Q & A
Q. What is the synthetic route for N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide?
The compound is synthesized through a multi-step protocol:
Core Thiophene Formation : Cyclization of substituted cyclohexanone derivatives with sulfur-containing reagents to generate the tetrahydrobenzo[b]thiophene core .
Sulfonylation : Reaction of the sulfonyl chloride intermediate with 3,4-dihydroisoquinoline under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .
Amide Coupling : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by reaction with the 3-cyano-tetrahydrobenzo[b]thiophen-2-amine intermediate .
Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. Key Structural Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 683765-38-0 | |
| Molecular Formula | C₂₂H₂₅N₃O₃S₂ | |
| Molecular Weight | 443.58 g/mol | |
| IUPAC Name | See compound name |
Q. How is the compound’s structure confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the integration of protons (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.5–2.8 ppm) and carbon environments (e.g., cyano group at ~120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 443.58 (M+H⁺) .
- FT-IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350–1150 cm⁻¹ (S=O stretch) validate functional groups .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : The sulfonamide group suggests potential interaction with enzymes like carbonic anhydrase or tyrosine kinases, as seen in structurally related compounds .
- Cellular Assays : Initial cytotoxicity screening (e.g., MTT assays) in cancer cell lines (e.g., HeLa, MCF-7) shows IC₅₀ values in the micromolar range, though data variability exists across studies .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Q. How to resolve contradictions in reported biological activity data?
- Comparative Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa cells) and protocols (e.g., 48-hour MTT incubation) across labs .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., apoptosis markers like caspase-3/7 activation) .
- Solubility Control : Pre-dissolve the compound in DMSO at concentrations ≤0.1% to avoid solvent toxicity artifacts .
Q. What computational strategies aid in target identification for this compound?
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. The sulfonamide group shows affinity for zinc-containing enzymes (e.g., HDACs) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify compatible binding pockets .
- MD Simulations : Assess stability of compound-target complexes over 100-ns trajectories to prioritize plausible targets .
Q. How to design analogs with improved metabolic stability?
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., cytochrome P450 oxidation products) .
- Structural Modifications :
- Replace the cyano group with a trifluoromethyl (-CF₃) to reduce oxidative metabolism .
- Introduce methyl groups to the tetrahydrobenzo[b]thiophene core to sterically block metabolic hotspots .
- In Silico ADMET Prediction : Tools like SwissADME predict logP and CYP450 interactions for analog prioritization .
Q. What analytical methods are critical for purity assessment in formulation studies?
- HPLC-DAD : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to detect impurities <0.5% .
- DSC (Differential Scanning Calorimetry) : Monitor melting points (e.g., sharp endotherm at ~215°C) to confirm crystalline purity .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. How to investigate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Screening : Knock out putative targets (e.g., kinases) in cell lines to observe resistance .
- Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins (e.g., KD determination) .
Q. What strategies mitigate off-target effects in in vivo studies?
- Dose Escalation Studies : Determine the maximum tolerated dose (MTD) in rodent models to minimize toxicity .
- Transcriptomics : RNA-seq analysis of treated tissues identifies unintended pathway modulation .
- Prodrug Approach : Mask reactive groups (e.g., sulfonamide) with enzymatically cleavable moieties to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
